4-Methylpyridazine

Description

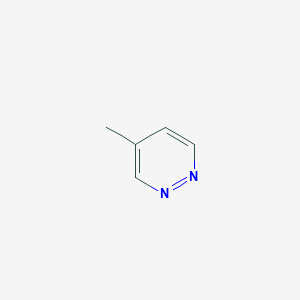

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5-2-3-6-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKUBOPKWKZULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149811 | |

| Record name | 4-Methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-88-3 | |

| Record name | 4-Methylpyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1120-88-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylpyridazine: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridazine, a heterocyclic aromatic compound, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, characterized by a six-membered ring containing two adjacent nitrogen atoms and a methyl substituent, impart a distinct reactivity profile that is of significant interest in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, complete with tabulated data, detailed experimental protocols, and visualizations of its chemical behavior.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature, soluble in organic solvents and exhibiting limited solubility in water.[1] A summary of its key physical and chemical properties is presented in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂ | [2] |

| Molecular Weight | 94.11 g/mol | [2] |

| Boiling Point | 98-100 °C at 11 mmHg | |

| Melting Point | Data not consistently available | |

| Density | 1.06 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.521 |

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 1120-88-3 | [2] |

| pKa (of conjugate acid) | ~3.3 | [2] |

| LogP | -0.3 | [2] |

| Water Solubility | Miscible | [3][4] |

Spectral Data

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the methyl protons and the aromatic protons on the pyridazine ring. |

| ¹³C NMR | Resonances for the methyl carbon and the four unique aromatic carbons of the pyridazine ring. |

| IR | Characteristic peaks for C-H (aromatic and aliphatic) and C=N stretching vibrations. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 94. |

Reactivity of this compound

The reactivity of this compound is governed by the presence of the two nitrogen atoms in the aromatic ring, which are electron-withdrawing and influence the electron density distribution. This makes the pyridazine ring generally less susceptible to electrophilic attack compared to benzene but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen atoms.

N-Oxidation

The nitrogen atoms of the pyridazine ring can be readily oxidized to form N-oxides. This transformation is significant as it can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions and is a key step in the synthesis of various functionalized derivatives.

Disclaimer: This is a representative protocol based on general procedures for the N-oxidation of pyridine derivatives.[5] Specific reaction conditions for this compound may require optimization.

Materials:

-

This compound

-

Hydrogen peroxide (30% solution)

-

Acetic acid

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound-N-oxide.

-

The product can be further purified by recrystallization or column chromatography.

N-Methylation

The lone pair of electrons on the nitrogen atoms makes them nucleophilic, allowing for alkylation reactions, such as N-methylation, to form pyridazinium salts.

Disclaimer: This is a representative protocol based on general procedures for the N-alkylation of pyridines.

Materials:

-

This compound

-

Methyl iodide

-

Anhydrous diethyl ether or acetone

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous acetone or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add methyl iodide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or under gentle reflux for several hours. The formation of a precipitate (the pyridazinium salt) should be observed.

-

After the reaction is complete (monitored by TLC), cool the mixture and collect the solid product by filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the 1-methyl-4-methylpyridazin-1-ium iodide.

Electrophilic Aromatic Substitution

Due to the electron-withdrawing nature of the two nitrogen atoms, the pyridazine ring is deactivated towards electrophilic aromatic substitution. Reactions such as nitration and halogenation require harsh conditions and often result in low yields. The substitution, when it occurs, is directed to the positions less deactivated by the nitrogen atoms. For this compound, the likely position for electrophilic attack would be C5.

Disclaimer: This is a representative protocol adapted from the nitration of similar pyridine-N-oxides. Direct nitration of this compound is challenging. The N-oxide is more reactive towards electrophilic substitution.[6]

Materials:

-

This compound-N-oxide

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice bath

-

Sodium carbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a flask cooled in an ice-salt bath, slowly add this compound-N-oxide (1 equivalent) to a mixture of fuming nitric acid and concentrated sulfuric acid, keeping the temperature below 10 °C.

-

After the addition, slowly warm the reaction mixture to 90-100 °C and maintain this temperature for several hours.

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

Neutralize the acidic solution with a sodium carbonate solution until it is basic.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude nitrated product.

-

Purify the product by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution

The pyridazine ring is susceptible to nucleophilic aromatic substitution, especially when a good leaving group (e.g., a halogen) is present on the ring. The positions ortho and para to the ring nitrogens are the most activated for this type of reaction. For instance, a chloropyridazine derivative can be synthesized from a pyridazinone, which can then undergo nucleophilic substitution.[1][7][8]

Disclaimer: This is a generalized two-step protocol illustrating the principle of nucleophilic aromatic substitution on a pyridazine ring.[1]

Step 1: Synthesis of 4-Methyl-6-chloropyridazine (Hypothetical)

Materials:

-

4-Methylpyridazin-6(1H)-one (hypothetical starting material)

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

Carefully add 4-methylpyridazin-6(1H)-one to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture under reflux for several hours.

-

After cooling, pour the reaction mixture cautiously onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate).

-

Extract the product with a suitable organic solvent (e.g., chloroform).

-

Dry the organic layer, filter, and remove the solvent to obtain the crude 4-methyl-6-chloropyridazine.

-

Purify by distillation or chromatography.

Step 2: Nucleophilic Substitution with an Amine

Materials:

-

4-Methyl-6-chloropyridazine

-

Amine (e.g., piperidine)

-

Solvent (e.g., ethanol or DMF)

-

Base (e.g., potassium carbonate) (optional)

Procedure:

-

Dissolve 4-methyl-6-chloropyridazine and the amine (1-2 equivalents) in a suitable solvent in a round-bottom flask.

-

If the amine salt is formed, a non-nucleophilic base can be added to neutralize the acid.

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry it, and evaporate the solvent to get the crude product.

-

Purify the product by column chromatography or recrystallization.

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10][11] Many of these activities are attributed to the ability of the pyridazine scaffold to act as a hinge-binding motif in various protein kinases. Inhibition of these kinases can disrupt cellular signaling pathways that are often dysregulated in diseases like cancer.

A common mechanism of action for pyridazine-based drugs is the inhibition of kinase signaling pathways, which are crucial for cell proliferation, survival, and differentiation. The diagram below illustrates a generic kinase signaling pathway that can be targeted by such inhibitors.

Caption: A generic kinase signaling pathway often targeted by pyridazine-based inhibitors.

Conclusion

This compound is a versatile heterocyclic compound with a rich and complex reactivity profile. Its ability to undergo a variety of chemical transformations, including N-oxidation, N-methylation, and nucleophilic substitution, makes it a valuable precursor for the synthesis of diverse molecular architectures. The derivatives of this compound have demonstrated significant potential in drug discovery, particularly as inhibitors of key cellular signaling pathways. This guide provides a foundational understanding of the chemical properties and reactivity of this compound, offering valuable insights for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development. Further exploration of its reaction scope and the biological activities of its derivatives will undoubtedly continue to yield novel and important discoveries.

References

- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H6N2 | CID 136882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 9. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 10. Pyridazine and its derivatives | PPTX [slideshare.net]

- 11. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methylpyridazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methylpyridazine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the available ¹H NMR data for this compound.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Data for this compound (Predicted and/or from Spectral Databases)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₃ | ~2.5 | s | - |

| H-3 | ~7.2-7.4 | d | ~5 |

| H-5 | ~7.2-7.4 | d | ~5 |

| H-6 | ~8.9-9.1 | s | - |

Note: The data presented above are estimations based on spectral databases and predictions. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Data for 4-Methylpyridine

| Carbon | Chemical Shift (δ) ppm |

| CH₃ | ~21.0 |

| C-2, C-6 | ~149.0 |

| C-3, C-5 | ~124.0 |

| C-4 | ~147.0 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to aromatic C-H and C=N stretching, as well as methyl C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 2850-3000 | Medium | CH₃ Stretch |

| 1550-1600 | Strong | C=N Stretch |

| 1400-1500 | Medium | Aromatic C=C Stretch |

| 1370-1470 | Medium | CH₃ Bending |

| 700-900 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The data presented below is sourced from the NIST WebBook.[1]

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) |

| 94 | 100.0 (Molecular Ion) |

| 66 | ~50 |

| 39 | ~45 |

| 93 | ~40 |

| 65 | ~20 |

| 40 | ~15 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

-

Data Acquisition: The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used with a wider spectral width (e.g., 0-220 ppm).

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

FTIR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a drop of the neat liquid can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis and Detection: The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of an organic compound.

References

Synthesis of 4-Methylpyridazine Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of 4-methylpyridazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes a critical signaling pathway where these derivatives show potential therapeutic applications.

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Substitution at various positions of the pyridazine ring allows for the fine-tuning of physicochemical properties and biological activities. In particular, the introduction of a methyl group at the 4-position can significantly influence the molecule's interaction with biological targets. This compound derivatives have emerged as promising candidates in various therapeutic areas, including oncology and neurodegenerative diseases, owing to their ability to modulate key signaling pathways. This guide serves as a practical resource for chemists and pharmacologists involved in the design and synthesis of novel this compound-based therapeutic agents.

Core Synthetic Methodologies

The synthesis of the this compound core can be achieved through several strategic approaches, primarily involving cyclocondensation reactions. The choice of synthetic route often depends on the desired substitution pattern on the pyridazine ring.

Cyclocondensation of γ-Keto Esters with Hydrazines

A prevalent and versatile method for constructing the pyridazinone ring, a common precursor to various pyridazine derivatives, is the cyclocondensation of a γ-keto ester with hydrazine or its derivatives. This reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the dihydropyridazinone ring.

Experimental Protocol: Synthesis of Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate

This protocol describes the synthesis of a pyridazinone derivative from diethyl 2-methyl-3-oxopentanedioate and hydrazine hydrate.

-

Materials and Reagents:

-

Diethyl 2-methyl-3-oxopentanedioate

-

Hydrazine hydrate (~64% N₂H₄)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

-

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve diethyl 2-methyl-3-oxopentanedioate (1 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add deionized water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

-

Synthesis from Substituted Pyridines

Functionalized 4-methylpyridines can serve as versatile starting materials for the synthesis of more complex pyridazine derivatives. For instance, the construction of fused ring systems, such as pyrido[3,4-c]pyridazines, often starts from appropriately substituted pyridines.

Experimental Protocol: Synthesis of Pyrido[3,4-c]pyridazine-6,8-diones

This protocol outlines a two-step synthesis starting from 4-methyl-3-cyano-pyridine-2,6-diones.

-

Step 1: Azo Coupling

-

Dissolve 4-methyl-3-cyano-pyridine-2,6-dione in a suitable solvent and cool in an ice bath.

-

Slowly add a solution of phenyldiazonium salt while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for a specified time until the formation of the hydrazone is complete (monitored by TLC).

-

Isolate the hydrazone product by filtration and wash with cold water.

-

-

Step 2: Cyclocondensation

-

Suspend the obtained hydrazone in xylene.

-

Add dimethylformamide dimethylacetal (DMFDMA) and reflux the mixture. The reaction involves the formation of an enamine intermediate followed by cyclocondensation with the evolution of dimethylamine.

-

After completion of the reaction (monitored by TLC), cool the mixture and collect the precipitated product by filtration.

-

Wash the product with a suitable solvent and dry to obtain the desired 6,8-dione derivative. A reported yield for this type of reaction is around 77% when refluxed in xylene.[1]

-

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of various this compound derivatives reported in the literature. This data is intended to provide a comparative overview of the efficiency of different synthetic routes.

| Compound | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| N-(4-Chlorophenyl)-3-methyl-6-phenylpyridazino[4,3-e][1][2][3]triazin-4(1H)-amine | 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine, Acetic anhydride | Reflux, 2 h | 46 | 125-127 | [2] |

| 4-(4-Chlorophenylamino)-3-chloro-6-phenylpyridazine | 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one, POCl₃ | Reflux, 3 h | 86 | 179-181 | [2] |

| Thienyl-substituted pyridazine | 1,2-diacylcyclopentadiene (thienyl), Hydrazine hydrate | Methanol, Room Temperature | 43 | <5°C range | [4] |

| Tolyl-substituted pyridazine | 1,2-diacylcyclopentadiene (tolyl), Hydrazine hydrate | Methanol, Room Temperature | 51 | <5°C range | [4] |

| Phenyl-substituted pyridazine | 1,2-diacylcyclopentadiene (phenyl), Hydrazine hydrate | Methanol, Room Temperature | 71 | <5°C range | [4] |

Biological Activity and Signaling Pathways

Certain this compound derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway. The Hh pathway is a crucial regulator of embryonic development and its aberrant activation in adults is implicated in the development of various cancers, including medulloblastoma and basal cell carcinoma.

The core of the Hh pathway involves the transmembrane proteins Patched (PTCH) and Smoothened (SMO). In the "off" state, PTCH inhibits SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to activate a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors. Activated GLI proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.

Some this compound derivatives, such as those structurally related to the investigational drug Taladegib, act as SMO antagonists. By binding to SMO, these inhibitors prevent its activation, thereby blocking the entire downstream signaling cascade and inhibiting the growth of Hh-driven cancers.

Caption: Hedgehog Signaling Pathway and Inhibition by this compound Derivatives.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound derivatives, particularly through cyclocondensation reactions, can be visualized as a series of sequential steps.

Caption: General experimental workflow for the synthesis of this compound derivatives.

Conclusion

The synthesis of this compound derivatives offers a rich field for chemical exploration with significant potential for the development of novel therapeutics. The methodologies outlined in this guide, from classical cyclocondensation reactions to the functionalization of pre-existing pyridine rings, provide a solid foundation for researchers in this area. The presented quantitative data and the visualization of the Hedgehog signaling pathway as a key biological target underscore the importance of these compounds in modern drug discovery. Further investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 3. Mechanism and evolution of cytosolic Hedgehog signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

4-Methylpyridazine (CAS 1120-88-3): A Technical Guide for Researchers and Drug Development Professionals

Abstract: 4-Methylpyridazine is a heterocyclic organic compound featuring a pyridazine ring substituted with a methyl group. With the CAS number 1120-88-3, this compound serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique chemical structure allows it to be a versatile intermediate in the development of novel compounds, including potent cardiotonic agents. This technical guide provides an in-depth overview of the core physicochemical properties, experimental applications, and its role in drug discovery, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂ | [1] |

| Molecular Weight | 94.11 g/mol | [2] |

| CAS Number | 1120-88-3 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 98-100 °C at 11 mmHg | [2] |

| Density | 1.06 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.521 | [2] |

| Flash Point | 106 °C (222.8 °F) - closed cup | [2] |

| Solubility | Soluble in organic solvents, with limited solubility in water. | [1] |

Applications in Synthesis and Research

This compound is a valuable intermediate in organic synthesis. Its reactivity has been explored in various contexts, including oxidation and as a precursor for more complex heterocyclic structures.

One notable application is its use in the preparation of novel pyridazine derivatives that are structurally related to bipyridine cardiotonics.[2] The investigation of the reaction between this compound and methyl iodide using NMR spectroscopy has also been reported, highlighting its utility in mechanistic studies.[2]

Furthermore, the solvent-free oxidation of this compound has been achieved using reagents such as acetyl peroxyborate, peracetic acid, and hydrogen peroxide, demonstrating its potential in green chemistry applications.[2]

Role in Drug Development

The pyridazine scaffold is a key feature in many biologically active compounds. This compound, as a substituted pyridazine, serves as an important starting material in the synthesis of potential therapeutic agents.

Notably, it is a precursor in the synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives.[1] These compounds have been investigated for their cardiotonic activity, with some derivatives showing potent and long-lasting inotropic effects.[1][3][4] The general pathway involves the modification of the this compound core to introduce pharmacologically relevant functional groups, leading to the discovery of new drug candidates.

Role of this compound in the synthesis of cardiotonic agents.

Experimental Protocols

While specific, detailed protocols for every reaction involving this compound are proprietary or published in subscription-based journals, the general methodologies can be outlined based on available literature.

General Workflow for Derivatization

The synthesis of more complex molecules from this compound typically follows a multi-step process. This workflow illustrates the conceptual steps involved in utilizing this compound as a building block in a synthetic chemistry project.

A generalized experimental workflow for the synthesis of derivatives.

Example Experimental Context: Oxidation of this compound

The gas-phase catalytic oxidation of 4-methylpyridine (a related compound, often used as a proxy in catalytic studies) to produce isonicotinic acid is a well-documented process.[5] A similar approach can be conceptualized for this compound.

-

Reactor Setup: A fixed-bed flow reactor is typically employed, packed with a suitable catalyst.[5]

-

Catalyst: Vanadium-based catalysts, often modified with other metal oxides like SnO₂ and TiO₂, have shown efficacy.[5]

-

Reaction Conditions: The reaction is carried out at elevated temperatures, with the optimal temperature for selectivity and conversion being a key parameter to determine experimentally.[5]

-

Analysis: The product stream is analyzed using techniques like gas chromatography to determine the conversion of the starting material and the yield of the desired oxidized product.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. 1H NMR, 13C NMR, IR, and Mass Spectrometry data for this compound are available through various chemical suppliers and databases. For instance, the 1H NMR spectrum provides characteristic signals for the methyl protons and the protons on the pyridazine ring.[6]

Safety Information

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be employed when handling this chemical. It is a combustible liquid and should be stored appropriately.[2]

Conclusion

This compound (CAS 1120-88-3) is a heterocyclic compound with significant utility in organic synthesis, particularly within the pharmaceutical industry. Its role as a precursor to potent cardiotonic agents underscores its importance in drug discovery and development. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe use in a research and development setting.

References

- 1. Studies on cardiotonic agents. VI. Synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives carrying some benzoheterocycles at the 6-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound(1120-88-3) 1H NMR [m.chemicalbook.com]

The Ascendant Trajectory of 4-Methylpyridazine Analogs in Drug Discovery: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the burgeoning biological activities of 4-methylpyridazine analogs has been compiled, offering a critical resource for researchers, scientists, and professionals in drug development. This whitepaper consolidates quantitative biological data, detailed experimental protocols, and visual representations of key chemical processes, providing an in-depth look at a promising class of heterocyclic compounds.

The pyridazine core, a six-membered ring containing two adjacent nitrogen atoms, has long been a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties to bioactive molecules. The addition of a methyl group at the fourth position creates this compound, a versatile building block for a diverse array of analogs exhibiting a wide spectrum of pharmacological activities. This guide focuses specifically on these derivatives, highlighting their potential in oncology, infectious diseases, and inflammatory conditions.

Quantitative Biological Activity of this compound Analogs

Recent research has unveiled the significant potential of this compound analogs across various therapeutic areas. Notably, these compounds have demonstrated promising anticancer and antimicrobial activities. The following tables summarize the key quantitative data from various studies, providing a comparative overview of the biological potency of these analogs.

| Compound ID | Target/Organism | Assay Type | Activity (IC₅₀/MIC in µM) | Reference |

| Anticancer Activity | ||||

| Pyridazin-4-one Derivative (5b) | Murine P815 mastocytoma cells | Cytotoxicity Assay | IC₅₀ = 0.40 µg/mL | [1] |

| Pyridazinone-based Derivative (10h) | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | MIC = 16 µg/mL | [2] |

| Pyridazinone-based Derivative (8g) | Candida albicans | Minimum Inhibitory Concentration (MIC) | MIC = 16 µg/mL | [2] |

| Antimicrobial Activity | ||||

| Imidazo[1,2-b]pyridazine Derivative (4a) | Corn Curvalaria Leaf Spot | Mycelium Growth Rate | - | [3] |

| Imidazo[1,2-b]pyridazine Derivative (4c) | Alternaria alternate | Mycelium Growth Rate | - | [3] |

| Imidazo[1,2-b]pyridazine Derivative (4d) | Pyricularia oryzae | Mycelium Growth Rate | - | [3] |

| Imidazo[1,2-b]pyridazine Derivative (4l) | Alternaria brassicae | Mycelium Growth Rate | - | [3] |

| Imidazo[1,2-b]pyridazine Derivative (4r) | Multiple Phytopathogenic Fungi | Mycelium Growth Rate | - | [3] |

Key Synthetic Pathways and Experimental Protocols

The synthesis of biologically active this compound analogs often involves the strategic functionalization of the core ring system. A key intermediate, 4-methyl pyridazine-6-one, serves as a versatile starting material for the construction of more complex fused heterocyclic systems, such as pyridopyridazines.

Synthesis of Pyrido[3,4-c]pyridazine-3,8-dione from 4-Methyl Pyridazine-6-one

A pivotal synthetic strategy involves the condensation of the methyl group of 4-methyl pyridazine-6-one with a suitable reagent, followed by cyclization to form the pyridopyridazine scaffold.

Experimental Protocol:

-

Condensation: 4-methyl pyridazine-6-one (1 equivalent) is reacted with dimethylformamide dimethyl acetal (DMFDMA). This reaction activates the methyl group for subsequent cyclization.

-

Cyclization: The resulting enamine intermediate is then treated with an appropriate cyclizing agent, such as an aniline derivative, to yield the final pyridopyridazine-3,8-dione.

General Protocol for Antimicrobial Susceptibility Testing (MIC Assay)

The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol:

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions

The diverse biological activities of this compound analogs underscore their potential as scaffolds for the development of novel therapeutic agents. Future research should focus on the synthesis of a wider range of derivatives to establish comprehensive structure-activity relationships (SAR). Further mechanistic studies are also crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will guide the rational design of more potent and selective drug candidates. The continued exploration of this promising class of compounds is poised to make significant contributions to the field of medicinal chemistry.

References

- 1. Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylpyridazine as a Ligand in Coordination Chemistry: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridazine and its derivatives are a significant class of N-heterocyclic compounds that have garnered considerable interest in coordination chemistry due to their versatile binding modes and the unique electronic properties they impart to metal complexes. This technical guide focuses on 4-methylpyridazine, a simple substituted pyridazine, and explores its potential as a ligand in the formation of coordination compounds. While research specifically focused on this compound is nascent, this document provides a comprehensive overview based on the broader knowledge of pyridazine coordination chemistry, supplemented with the available data for the title compound. We will delve into the synthesis of pyridazine derivatives, the structural and spectroscopic characteristics of the free this compound ligand, its potential coordination modes, and the prospective applications of its metal complexes in catalysis and drug development.

Introduction to Pyridazine Ligands

Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This arrangement makes them excellent ligands for a variety of metal ions. The lone pairs of electrons on the nitrogen atoms can coordinate to a metal center in several ways, leading to a rich and diverse coordination chemistry. The electronic properties of the pyridazine ring can be tuned by the introduction of substituents, which in turn influences the properties of the resulting metal complexes. The methyl group in this compound, for instance, is an electron-donating group that can subtly alter the electronic properties of the pyridazine ring compared to the unsubstituted parent ligand.

Pyridazine-based ligands are explored for their applications in various fields, including the regulation of enzymes and drug design.[1]

Synthesis of Pyridazine Derivatives

Another approach involves the cyclization of β,γ-unsaturated hydrazones, which can be promoted by a copper catalyst.[3] The synthesis of pyridazinones, a related class of compounds, can be achieved through the reaction of glyoxalic acid with tetralone or via Friedel-Crafts acylation of a substituted benzene with dimethyl maleic anhydride followed by reaction with hydrazine.

dot

Caption: General workflow for the synthesis of pyridazine derivatives.

Physicochemical Properties and Spectroscopic Data of this compound

The free this compound ligand is a stable organic molecule. Its physicochemical properties and spectroscopic data are crucial for understanding its behavior upon coordination to a metal center.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂ | |

| Molecular Weight | 94.11 g/mol | |

| Appearance | Not specified | |

| 1H NMR (CDCl₃, ppm) | δ 9.0 (d, 1H), 7.4 (d, 1H), 7.2 (s, 1H), 2.6 (s, 3H) | [4] |

| 13C NMR (CDCl₃, ppm) | δ 153.1, 151.8, 130.3, 125.5, 21.4 | |

| IR (cm-1) | Not specified in detail |

Coordination Chemistry of this compound

Due to the limited specific research on this compound as a ligand, its coordination behavior is inferred from the well-established chemistry of pyridazine and its other substituted derivatives.

Coordination Modes

Pyridazine and its derivatives can coordinate to metal centers in a variety of ways:

-

Monodentate Coordination: One of the nitrogen atoms coordinates to a single metal center. This is the most common coordination mode.

-

Bridging Bidentate Coordination: The two nitrogen atoms bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers.

-

Chelating Bidentate Coordination: While less common due to the geometric constraints of the six-membered ring, chelation to a single metal center is possible, particularly in complexes with specific geometries.

The presence of the methyl group in the 4-position is not expected to sterically hinder coordination at either of the nitrogen atoms, thus allowing for both monodentate and bridging coordination modes.

dot

Caption: Potential coordination modes of this compound.

Potential Applications

While specific applications for this compound complexes are not yet documented, the broader class of pyridazine derivatives has shown promise in several areas relevant to researchers, scientists, and drug development professionals.

Catalysis

Metal complexes containing N-heterocyclic ligands are widely used as catalysts in a variety of organic transformations. The electronic properties of the this compound ligand could influence the catalytic activity of a metal center. For example, pyridazine-containing complexes have been investigated for their catalytic properties.[5] The development of new catalysts is a significant area of research, and this compound complexes could offer novel reactivity.

Biological Activity and Drug Development

Pyridazine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[6][7] Patents have been filed for 4-methyl-6-phenyl-pyridazine derivatives that are active on the central nervous system, suggesting potential applications in neuropharmacology.[1][8] The coordination of these ligands to metal ions can enhance their biological activity. Therefore, metal complexes of this compound could be of interest in the development of new therapeutic agents.

dot

Caption: Potential applications of this compound metal complexes.

Conclusion and Future Outlook

The coordination chemistry of this compound remains a largely unexplored area. While the general principles of pyridazine coordination provide a framework for understanding its potential behavior, there is a clear need for dedicated research to synthesize and characterize its metal complexes. The lack of crystallographic data, detailed spectroscopic analysis of complexes, and studies on their reactivity and biological activity represents a significant gap in the literature.

Future research should focus on:

-

The development of reliable synthetic protocols for this compound and its metal complexes.

-

Comprehensive structural and spectroscopic characterization of these complexes to elucidate the coordination preferences of the this compound ligand.

-

Investigation of the catalytic and biological activities of these novel coordination compounds.

Such studies would not only expand the fundamental knowledge of pyridazine coordination chemistry but could also lead to the discovery of new materials with valuable applications in catalysis and medicine.

References

- 1. EP0072299B1 - 4-methyl-6-phenyl-pyridazine derivatives active on the central nervous system - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyridazine synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US4677106A - Derivatives of 4-methyl 6-phenyl pyridazine, active on the central nervous system - Google Patents [patents.google.com]

Theoretical Framework for the Structural Analysis of 4-Methylpyridazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the computational analysis of the molecular structure of 4-methylpyridazine. Tailored for researchers, scientists, and professionals in drug development, this document outlines the standard computational protocols and presents expected structural data based on studies of analogous compounds, due to a lack of specific published theoretical data for this compound itself.

Introduction

This compound is a heterocyclic aromatic compound with a six-membered ring containing two adjacent nitrogen atoms and a methyl substituent. As a derivative of pyridazine, it is of interest in medicinal chemistry and materials science. Theoretical studies, particularly those employing quantum chemical calculations, are crucial for understanding its three-dimensional structure, electronic properties, and reactivity. This guide details the computational approaches used to elucidate these characteristics at an atomic level.

Computational Methodologies

The primary tool for the theoretical investigation of molecular structures like this compound is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy. A typical computational workflow for analyzing the structure of this compound is illustrated below.

A Technical Guide to the Photophysical Properties of 4-Methylpyridazine and Related Aza-aromatics

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pyridazine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. Their photophysical properties, governed by the interplay of n-π* and π-π* electronic transitions, are critical for applications ranging from fluorescent probes to photosensitizers. This guide provides a comprehensive overview of the key photophysical characteristics of aza-aromatic compounds, with a focus on 4-Methylpyridazine as a representative example. While specific experimental data for this compound is not extensively documented in public literature, this document outlines the expected properties and the detailed experimental protocols required for their characterization.

Introduction to the Photophysics of Pyridazines

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This configuration significantly influences their electronic structure and, consequently, their photophysical behavior. The lone pairs of electrons on the nitrogen atoms introduce low-energy n-π* transitions, which often lie close to the π-π* transitions. The relative energies and coupling between these states are highly sensitive to the molecular environment, including solvent polarity and substitution patterns.

For this compound, the introduction of a methyl group, an electron-donating substituent, is expected to subtly modulate the energies of the electronic states compared to the parent pyridazine molecule. Understanding these properties is crucial for designing novel pyridazine-based molecules with tailored photophysical functionalities.

Key Photophysical Parameters

Table 1: Key Photophysical Parameters for Aza-aromatic Compounds

| Parameter | Symbol | Description | Typical Value Range for Aza-aromatics |

| Absorption Maximum | λabs (nm) | Wavelength at which the compound absorbs the most light. | 250 - 400 nm |

| Molar Absorptivity | ε (M-1cm-1) | A measure of how strongly the compound absorbs light at λabs. | 1,000 - 50,000 |

| Emission Maximum | λem (nm) | Wavelength at which the compound emits the most light upon excitation. | 350 - 600 nm |

| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed.[1][2] | 0.01 - 0.9 |

| Fluorescence Lifetime | τF (ns) | The average time the molecule spends in the excited state before returning to the ground state via fluorescence. | 1 - 20 ns |

| Stokes Shift | (cm-1 or nm) | The difference in energy (or wavelength) between the absorption and emission maxima. | 2,000 - 10,000 cm-1 |

Experimental Protocols

Accurate determination of the photophysical parameters listed above requires a suite of spectroscopic techniques. The following sections detail the standard methodologies.

This technique is used to determine the absorption spectrum, including the absorption maximum (λabs) and molar absorptivity (ε).

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic-grade solvent (e.g., cyclohexane, acetonitrile, ethanol) at a known concentration (e.g., 1 mM).

-

Create a series of dilutions from the stock solution to find a concentration that yields an absorbance between 0.1 and 1.0 at the peak maximum.

-

-

Measurement:

-

Record the absorption spectrum of the sample solution against a solvent blank over a relevant wavelength range (e.g., 200-500 nm).

-

Identify the wavelength of maximum absorbance (λabs).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

This method measures the fluorescence emission spectrum, including the emission maximum (λem).

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[2]

-

Measurement:

-

Set the excitation wavelength (typically at or near λabs).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.

-

Identify the wavelength of maximum emission intensity (λem).

-

The spectra should be corrected for the wavelength-dependent efficiency of the instrument.[3]

-

The relative method, comparing the sample to a well-characterized standard, is most common.[2][3][4]

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For pyridazine derivatives, quinine sulfate in 0.5 M H2SO4 (ΦF = 0.54) or 9,10-diphenylanthracene in cyclohexane (ΦF = 0.95) are common choices.

-

Procedure:

-

Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

-

Measure the UV-Vis absorption spectrum for each solution.

-

Measure the corrected fluorescence emission spectrum for each solution using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR * (GradS / GradR) * (nS2 / nR2) where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts S and R refer to the sample and the reference standard, respectively.[3]

-

This technique measures the fluorescence lifetime (τF), providing insight into the dynamics of the excited state.

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common method. It requires a pulsed light source (e.g., laser diode or LED), a high-speed detector, and timing electronics.

-

Measurement:

-

The sample is excited by a short pulse of light.

-

The arrival times of individual fluorescence photons are recorded relative to the excitation pulse.

-

A histogram of photon arrival times is built up, which represents the fluorescence decay profile.

-

-

Data Analysis: The decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a simple system, a mono-exponential decay is expected.

Visualizing the Experimental Workflow

The logical flow of experiments for characterizing the photophysical properties of a compound like this compound can be visualized as follows:

Expected Signaling Pathways and Excited State Dynamics

Upon absorption of a photon, a molecule like this compound is promoted to an excited singlet state (S1). From here, several deactivation pathways are possible, as depicted in the Jablonski diagram.

For pyridazines, the rate of intersystem crossing (kisc) from the S1 state to the triplet manifold (T1) can be significant due to spin-orbit coupling facilitated by the nitrogen lone pairs. This process competes with fluorescence (kf) and can lead to a lower fluorescence quantum yield. The efficiency of these competing pathways dictates the overall photophysical profile of the molecule.

Conclusion

While a detailed photophysical dataset for this compound is not extensively available, this guide provides a robust framework for its characterization. By following the detailed experimental protocols for absorption, steady-state and time-resolved fluorescence spectroscopy, researchers can elucidate the key parameters that govern the interaction of this important heterocyclic scaffold with light. This knowledge is fundamental for the rational design of novel pyridazine derivatives for advanced applications in drug development and materials science.

References

4-Methylpyridazine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4-methylpyridazine (CAS No: 1120-88-3; Molecular Formula: C₅H₆N₂). Due to a notable scarcity of specific experimental data for this compound, this document also includes relevant information on the parent compound, pyridazine, and its derivatives to offer valuable context for researchers. The guide details general solubility characteristics, stability considerations, and safety and handling procedures. Furthermore, a standard experimental protocol for determining the aqueous and organic solvent solubility of heterocyclic compounds like this compound is provided, complete with a procedural workflow diagram. This document aims to be a foundational resource for scientists and professionals working with this compound in pharmaceutical and chemical research.

Introduction

This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with a methyl group. The pyridazine scaffold is of significant interest in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is fundamental for its application in drug discovery, chemical synthesis, and formulation development. This guide synthesizes the currently available information on these critical parameters.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1120-88-3 | [2] |

| Molecular Formula | C₅H₆N₂ | [2] |

| Molecular Weight | 94.11 g/mol | [2] |

Solubility Profile

3.1. Aqueous Solubility

The parent compound, pyridazine, is described as being miscible with or soluble in water.[3][4] The presence of the methyl group in this compound is expected to slightly decrease aqueous solubility compared to pyridazine due to the increase in hydrophobicity. Studies on other pyridazine derivatives, such as 3-aminopyridazines, have shown that they can form dihydrochloride salts with excellent aqueous solubility, in contrast to the free bases which may be oily.[5] Conversely, some pyridazinone derivatives are noted for their poor water solubility.[1]

3.2. Organic Solvent Solubility

Pyridazine is generally soluble in organic solvents such as alcohols and acetone.[4] It is anticipated that this compound will exhibit good solubility in a range of common organic solvents.

3.3. Predicted Solubility

While experimental data is lacking, computational models can provide estimations of solubility.

| Parameter | Predicted Value | Source |

| Water Solubility | logS = -1.48 (mol/L) | |

| Octanol/Water Partition Coefficient | logP = 0.785 |

Note: These are computationally predicted values and should be confirmed by experimental determination.

Stability Profile

Specific stability data for this compound under various conditions (e.g., thermal, photolytic, varying pH) is not extensively documented. General stability can be inferred from the chemistry of the pyridazine ring.

The pyridazine ring is a stable aromatic system.[4] Some fused-ring pyridazine derivatives have been reported to exhibit reasonably high stability in solution and in air at room temperature.[6] However, the stability of any given derivative can be influenced by its substituents.

For handling and storage, it is recommended to keep this compound in a tightly closed container in a dry and well-ventilated place.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[7]

Recommended Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[8][9]

Experimental Protocol: Solubility Determination

The following is a general protocol for determining the solubility of a compound like this compound in various solvents. This method is based on the shake-flask technique, which is a standard approach for measuring equilibrium solubility.[10]

6.1. Materials

-

This compound

-

Selected solvents (e.g., deionized water, ethanol, DMSO, methanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

6.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible to ensure saturation.

-

Seal the vials tightly.

-

Place the vials in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound in the saturated solution.

-

-

Calculation:

-

The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

-

6.3. Workflow for Solubility Determination

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides a summary of the available information and context from related pyridazine compounds. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in various solvents, which is a critical step for its further development and application. Future studies are warranted to fully characterize the physicochemical properties of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. Pyridazine and its derivatives | PPTX [slideshare.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | C5H6N2 | CID 136882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 4-METHYL PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Core Electrochemistry of Substituted Pyridazines: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the electrochemical behavior of substituted pyridazines is paramount for applications ranging from medicinal chemistry to materials science. This in-depth technical guide provides a comprehensive overview of the core electrochemical principles governing these heterocyclic compounds, detailing their reduction and oxidation pathways, summarizing key quantitative data, and outlining detailed experimental protocols.

Introduction to the Electrochemistry of Pyridazines

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, and its derivatives are key scaffolds in numerous biologically active compounds and functional materials. The electron-deficient nature of the pyridazine ring makes it susceptible to reduction, while appropriate substitution can facilitate oxidation. Electrochemical techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and controlled potential electrolysis (CPE) are invaluable tools for elucidating the redox properties, reaction mechanisms, and potential applications of these molecules.

The electrochemical behavior of substituted pyridazines is profoundly influenced by the nature and position of substituents on the pyridazine ring. Electron-withdrawing groups typically facilitate reduction by lowering the energy of the lowest unoccupied molecular orbital (LUMO), while electron-donating groups can make oxidation more accessible by raising the energy of the highest occupied molecular orbital (HOMO).

Electrochemical Reduction of Substituted Pyridazines

The electrochemical reduction of pyridazines has been a subject of significant study, revealing complex reaction pathways that are highly dependent on the substituents and the electrolytic medium.

Reduction to Dihydropyridazine Derivatives

The initial step in the electrochemical reduction of many substituted pyridazines involves a two-electron, two-proton process to form a 1,2-dihydropyridazine intermediate.[1] This intermediate can be relatively stable or can undergo further reactions, such as rearrangement to a more stable 1,4-dihydropyridazine.[1] The stability and subsequent reactivity of the dihydropyridazine intermediate are dictated by the substituents on the pyridazine core.

Reductive Ring Contraction to Pyrroles

A noteworthy and synthetically useful transformation is the electrochemical reduction of certain substituted pyridazines to form pyrrole derivatives. This reaction proceeds via a four-electron, four-proton reduction, leading to the extrusion of a nitrogen atom.[1] This ring contraction is particularly favored for pyridazines bearing electron-withdrawing groups, such as methoxycarbonyl substituents.[1] The general mechanism involves the initial formation of a 1,2-dihydropyridazine, followed by a further two-electron reduction and subsequent rearrangement and elimination of ammonia to yield the corresponding pyrrole.[1][2]

The following diagram illustrates the generalized pathway for the electrochemical reduction of a disubstituted pyridazine to a pyrrole.

Caption: Generalized pathway for the electrochemical reduction of substituted pyridazines to pyrroles.

Electrochemical Oxidation of Substituted Pyridazines

The electrochemical oxidation of pyridazines is generally more challenging than their reduction due to the electron-deficient nature of the ring. However, the introduction of electron-donating substituents can significantly lower the oxidation potential, enabling the study of their oxidative electrochemistry.

Donor-acceptor-donor (D-A-D) type molecules, where the pyridazine ring acts as the acceptor (A) and is flanked by electron-donating moieties (D), have been a particular focus of research.[3][4][5] In these systems, the oxidation process typically involves the removal of electrons from the electron-rich donor groups. The electrochemical properties of these D-A-D molecules are crucial for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors.[3][4]

The following diagram depicts a logical workflow for the characterization of such donor-acceptor pyridazine derivatives.

Caption: Experimental and theoretical workflow for characterizing donor-acceptor pyridazine derivatives.

Quantitative Electrochemical Data

The following tables summarize key electrochemical data for a selection of substituted pyridazines, compiled from the literature. All potentials are reported in volts (V) versus a reference electrode as specified.

Table 1: Reduction Potentials of Substituted Pyridazines

| Compound | Substituents | Epc (V) | Reference Electrode | Experimental Conditions | Reference |

| 3,6-Dichloropyridazine | 3,6-di-Cl | -1.10, -1.82, -2.30 | Ag/AgCl | DMF, 0.1 M TBAP, glassy carbon electrode | [6] |

| 3-Chloro-6-methoxypyridazine | 3-Cl, 6-OCH3 | -1.85, -2.45 | Ag/AgCl | DMF, 0.1 M TBAP, glassy carbon electrode | [6] |

| 3-Chloro-6-phenylpyridazine | 3-Cl, 6-Ph | -1.70, -2.25 | Ag/AgCl | DMF, 0.1 M TBAP, glassy carbon electrode | [6] |

| 3-Amino-6-chloropyridazine | 3-NH2, 6-Cl | -1.78, -2.55 | Ag/AgCl | DMF, 0.1 M TBAP, glassy carbon electrode | [6] |

| Ethyl 5-cyano-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | Multiple | -0.544, -1.349, -2.057 (reduction peaks) | SCE | DMF, Et4NClO4, platinum electrode | [7] |

| 5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbohydrazide | Multiple | -1.232 (reduction peak) | SCE | DMF, Et4NClO4, platinum electrode | [7] |

Table 2: Oxidation Potentials of Substituted Pyridazines

| Compound | Substituents | Epa (V) | Reference Electrode | Experimental Conditions | Reference |

| Ethyl 5-cyano-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | Multiple | 0.211 (oxidation peak) | SCE | DMF, Et4NClO4, platinum electrode | [7] |

| 5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbohydrazide | Multiple | 0.172, 1.056 (oxidation peaks) | SCE | DMF, Et4NClO4, platinum electrode | [7] |

| EDOT-PDZ-EDOT derivative | Donor-Acceptor-Donor | +0.55 | Ag/Ag+ | MeCN, 0.1 M Bu4NPF6 | [3] |

| 2PO-PYD | Phenoxazine donors | Onset at ~0.5 | Fc/Fc+ | Dichloromethane, 0.1 M TBAPF6 | [4] |

| 2AC-PYD | 9,9-dimethyl-9,10-dihydroacridine donors | Onset at ~0.5 | Fc/Fc+ | Dichloromethane, 0.1 M TBAPF6 | [4] |

Note: Epc refers to the cathodic peak potential, and Epa refers to the anodic peak potential. "Onset" refers to the onset potential of oxidation.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable electrochemical data. The following sections outline standard methodologies for key electrochemical techniques used in the study of substituted pyridazines.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of the working electrode is ramped linearly versus time.

Objective: To determine the reduction and oxidation potentials of a substituted pyridazine and to assess the reversibility of the electrochemical processes.

Methodology:

-

Solution Preparation: Prepare a solution of the substituted pyridazine (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile, dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire or gauze).

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

CV Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan over the region of interest.

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the potential sweep and record the resulting current.

-

Perform multiple cycles to ensure the stability of the electrochemical response.

-

-

Data Analysis: Plot the current versus the applied potential. The peak potentials (Epa and Epc) and peak currents (ipa and ipc) provide information about the thermodynamics and kinetics of the redox processes.